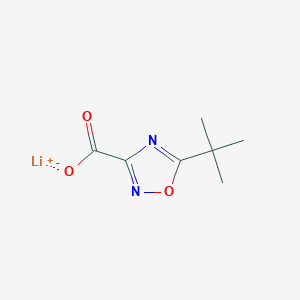

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Description

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (C₉H₁₆LiN₂O₃) is a lithium salt of a substituted 1,2,4-oxadiazole carboxylate. Its molecular weight is 212.08 g/mol, and it is typically available at 95% purity for laboratory and industrial applications, such as serving as a building block in organic synthesis . The lithium counterion confers ionic character, distinguishing it from neutral ester derivatives.

Properties

IUPAC Name |

lithium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.Li/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJWRQQRWNCISV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=NC(=NO1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9LiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126162-44-3 | |

| Record name | lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete conversion and high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency, yield, and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce various reduced derivatives of the oxadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate belongs to the oxadiazole family, known for its significant biological activities. Compounds containing the oxadiazole moiety have been identified as effective antiviral agents, neuroprotectants, and anti-inflammatory agents. Specifically, derivatives of 1,2,4-oxadiazoles have shown promise as inhibitors of various pathogens including Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis due to rising drug resistance .

Table 1: Biological Activities of Oxadiazole Derivatives

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A study highlighted that certain oxadiazole derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as anticancer drugs .

Synthesis and Chemical Properties

Efficient Synthesis Methods

The synthesis of this compound can be achieved through various methods involving readily available starting materials. A notable approach involves the condensation of amidoximes with acid chlorides or anhydrides, which leads to high yields of oxadiazole carboxylates . This efficient synthesis is crucial for scaling up production for pharmaceutical applications.

Table 2: Synthesis Methods for Oxadiazoles

| Method Description | Key Reactants | Yield Potential |

|---|---|---|

| Condensation with acid chlorides | Amidoxime + Acid Chloride | High |

| Cyclodehydration | Carboxylic Acid Esters + Aryl Amidoximes | Moderate |

Material Science Applications

Polymer Chemistry

This compound has also found applications in materials science, particularly in the development of polymers with enhanced properties. The incorporation of oxadiazole units into polymer backbones can improve thermal stability and mechanical strength. These enhancements make such polymers suitable for applications in coatings and electronic devices .

Case Studies

Case Study 1: Antitubercular Activity

A recent study focused on a series of oxadiazole derivatives targeting polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis. The lithium derivative exhibited potent inhibitory activity with a minimum inhibitory concentration (MIC) below 1 µM, showcasing its potential as a lead compound for developing new antitubercular agents .

Case Study 2: Cancer Therapeutics

In another investigation, a library of oxadiazole derivatives was screened for their cytotoxic effects against various cancer cell lines. This compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Counterion/Functional Group | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₆LiN₂O₃ | 212.08 | tert-butyl (5) | Lithium salt | Chemical synthesis, catalysts |

| Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate | C₁₀H₁₆N₂O₃ | 212.25 | tert-butyl (5) | Ethyl ester | Pharmaceutical intermediates |

| Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate | C₁₀H₁₆N₂O₃ | 212.25 | tert-butyl (3) | Ethyl ester | Material science research |

| Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | C₁₁H₁₀ClN₂O₃ | 260.66 | 3-chlorophenyl (5) | Ethyl ester | Agrochemical research |

| Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate | C₁₁H₁₀FN₂O₃ | 244.21 | 3-fluorophenyl (5) | Ethyl ester | Drug discovery |

Key Observations:

- Substituent Effects: The tert-butyl group at the 5-position (as in the lithium salt and its ethyl ester analog) enhances steric hindrance compared to smaller substituents like ethyl or aromatic groups. This may reduce reactivity in nucleophilic substitution reactions but improve thermal stability .

- Counterion Influence: The lithium salt exhibits higher polarity and solubility in polar solvents (e.g., water, methanol) compared to ethyl esters, which are more soluble in organic solvents like dichloromethane .

- Aromatic vs. Aliphatic Substituents: Derivatives with 3-chlorophenyl or 3-fluorophenyl groups (e.g., CAS 121562-09-2) display distinct electronic properties due to electron-withdrawing halogens, making them suitable for applications requiring π-π interactions or enhanced electrophilicity .

Biological Activity

Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are a class of heterocyclic compounds that have been widely studied for their biological activities. The 1,2,4-oxadiazole ring system is particularly notable for its ability to interact with various biological targets, leading to a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities .

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against a panel of 11 cancer cell lines including human colon adenocarcinoma (CXF HT-29), human lung adenocarcinoma (LXFA 629), and human melanoma (MEXF 462).

- IC50 Values : The mean IC50 value was reported to be approximately 92.4 µM, indicating moderate potency against these cell lines .

Antimicrobial Activity

Research indicates that lithium oxadiazole derivatives exhibit significant antimicrobial properties. For example:

- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of essential enzymatic processes within microbial cells .

- Specific Activity : Compounds similar to lithium 5-tert-butyl-1,2,4-oxadiazole have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Other Biological Activities

This compound also exhibits potential in other therapeutic areas:

- Anti-inflammatory Effects : Studies suggest that oxadiazole derivatives can inhibit cyclooxygenases (COX), which play a key role in inflammation .

- Neuroprotective Properties : Some derivatives have shown promise in targeting neurodegenerative diseases by modulating glutamate receptors .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been noted for its inhibitory activity against various enzymes such as glycogen synthase kinase 3 (GSK-3) and histone deacetylases (HDACs) which are involved in cellular proliferation and differentiation .

- Receptor Modulation : The oxadiazole moiety may interact with receptors involved in apoptosis and cell signaling pathways, enhancing the compound's therapeutic potential .

Case Studies

Several studies highlight the efficacy of lithium oxadiazoles in clinical and preclinical settings:

- Study on Antitumor Activity : A high-throughput screening assay identified several oxadiazole derivatives as potent apoptosis agents in cancer cells. One derivative exhibited an IC50 value of 9.4 µM against a broad range of tumor types .

- Antimicrobial Efficacy Against M. tuberculosis : Research demonstrated that specific oxadiazole compounds maintained activity against resistant strains, showcasing their potential as new therapeutic agents in combating tuberculosis .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Lithium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted amidoximes with carboxylate derivatives. For example, refluxing 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid with lithium hydroxide in ethanol/water under controlled pH (8–10) yields the lithium salt. Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Catalytic methods (e.g., using KOH as a base) can enhance reaction efficiency .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Higher yields at controlled reflux |

| Solvent | Ethanol/water (3:1) | Balances solubility and reactivity |

| Reaction Time | 6–8 hours | Minimizes side reactions |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : H and C NMR confirm the oxadiazole ring and tert-butyl substituent. Absence of carboxylic proton (~12 ppm) confirms salt formation.

- XRD : Single-crystal X-ray diffraction resolves the lithium coordination geometry and anion-cation interactions.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Li] peak).

Q. What stability factors should be considered during storage and handling of this compound?

- Methodological Answer : The compound is hygroscopic; store under inert gas (argon) at –20°C. Decomposition occurs via hydrolysis of the oxadiazole ring in acidic/alkaline conditions. Stability assays (TGA/DSC) show thermal decomposition above 150°C. Use anhydrous solvents for experimental workflows .

Q. What foundational knowledge in organic chemistry is required to study its pharmacological activity?

- Methodological Answer : Researchers should master:

- Reaction mechanisms (e.g., nucleophilic substitution, cyclization).

- Structure-activity relationship (SAR) principles for heterocycles.

- Analytical techniques (HPLC for purity, UV-Vis for solubility).

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., cytotoxicity vs. antiviral activity) be resolved for this compound?

- Methodological Answer :

Dose-Response Analysis : Use IC/EC ratios to identify therapeutic windows.

Assay Validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies.

- Reference : highlights similar oxadiazole derivatives with dual antiviral/anticancer profiles, requiring rigorous mechanistic validation .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model charge distribution on the oxadiazole ring to predict sites for nucleophilic attack.

- MD Simulations : Solvent effects (e.g., water vs. DMSO) on lithium dissociation kinetics.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Screening : Use chiral ligands (e.g., BINOL) to control stereochemistry during cyclization.

- Purification : Chiral HPLC or crystallization in non-polar solvents (hexane/ethyl acetate) isolates enantiomers.

Q. How do structural modifications (e.g., substituent variation) affect its biological activity?

- Methodological Answer :

- SAR Studies : Replace tert-butyl with electron-withdrawing groups (e.g., NO) and assess antiviral potency.

- Pharmacophore Mapping : Overlay crystal structures with target proteins (e.g., viral polymerases) to identify binding motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.